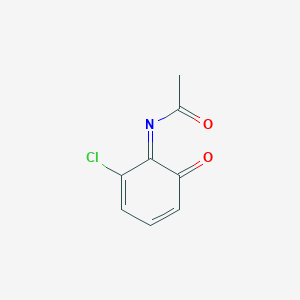
N-(2-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)acetamide is a chemical compound that belongs to the family of quinone imines. These compounds are known for their diverse biological activities and are often used in various scientific research applications. The structure of this compound includes a chloro-substituted cyclohexadienone ring, which is conjugated with an acetamide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)acetamide typically involves the reaction of chlorosulfanylbenzenes with benzene-1,4-diamines. This reaction is carried out in pyridine at low temperatures (around 0°C) to form the desired product . The reaction conditions are crucial to ensure the formation of the correct isomer and to maximize yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase efficiency and yield.
化学反応の分析
Types of Reactions
N-(2-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid to form sulfonamides.
Reduction: Reduction reactions can convert the quinone imine structure to a more reduced form, although specific conditions for this compound are less documented.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid is commonly used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonamides are major products formed from oxidation reactions.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
科学的研究の応用
N-(2-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)acetamide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other quinone imine derivatives.
Biology: Exhibits biological activities such as antifungal, antibacterial, and anticancer properties.
Medicine: Potential use in developing new therapeutic agents due to its biological activities.
Industry: Used in the synthesis of pesticides and herbicides due to its insecticidal and fungicidal properties.
作用機序
The mechanism of action of N-(2-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)acetamide involves its interaction with biological molecules. The compound can undergo redox reactions, affecting the redox state of cells and leading to cytotoxic effects . It can also inhibit the growth of certain fungi and bacteria by interfering with their metabolic processes.
類似化合物との比較
Similar Compounds
- N-(2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide
- N,N’-Bis(arylsulfanyl)cyclohexa-2,5-diene-1,4-diimines
Uniqueness
N-(2-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)acetamide is unique due to its chloro substitution, which enhances its biological activity compared to other similar compounds. The presence of the chloro group increases its reactivity and potential for forming various derivatives with significant biological activities.
特性
分子式 |
C8H6ClNO2 |
|---|---|
分子量 |
183.59 g/mol |
IUPAC名 |
N-(2-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)acetamide |
InChI |
InChI=1S/C8H6ClNO2/c1-5(11)10-8-6(9)3-2-4-7(8)12/h2-4H,1H3 |
InChIキー |
HCBLXIBNCBQRGE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N=C1C(=O)C=CC=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclopentanemethanethiol, 1-[(ethylthio)methyl]-](/img/structure/B13830713.png)
![2-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one](/img/structure/B13830719.png)
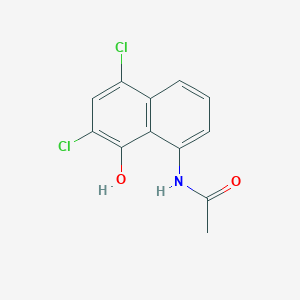
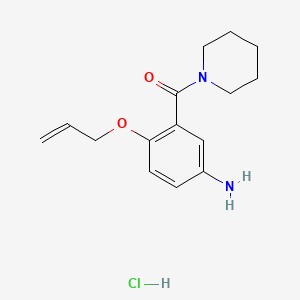

![[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-[[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenoxy]methyl]phenyl] 2-methylpropanoate](/img/structure/B13830747.png)


![[(2R,3R)-2-[1-[(2S,3S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,5-trihydroxy-6-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13830777.png)
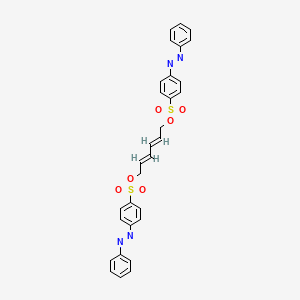
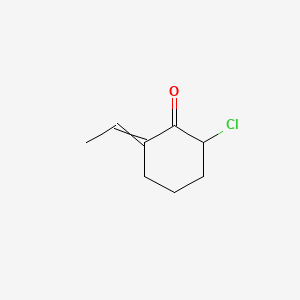
![7-Hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one;trihydrate](/img/structure/B13830789.png)
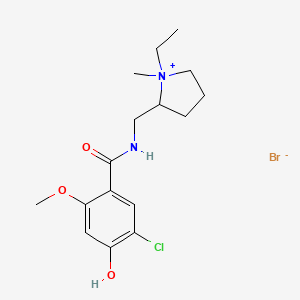
![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid,2-tert-butylhydrazide](/img/structure/B13830798.png)
